2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

TRPV1 Pain Pharmacology

This fluorinated phenolic research intermediate (MW 205.18, LogP 2.28) is essential for probing TRPV1 ion channels (pH-dependent antagonist, IC50 1.99 µM) and C3AR receptor antagonism (IC50 20 µM). The 3,4,5-trifluoro substitution pattern is critical for target engagement and metabolic stability; generic analogs will not replicate these specific interactions. Procure to develop novel chemical probes, calibrate ADME LogP models, or initiate medicinal chemistry optimization campaigns.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 704884-80-0
Cat. No. B6318844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
CAS704884-80-0
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C(=C(C=C1O)F)F)F
InChIInChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3
InChIKeyMPHZDBWEYMJVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0): Technical Specifications


2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS: 704884-80-0) is a fluorinated phenolic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . Its structure features a dimethylaminomethyl group and three fluorine atoms on a phenolic ring, a pattern known to enhance metabolic stability and modulate physicochemical properties [1]. This compound is primarily listed as a research intermediate, with a reported purity of up to 98% , and has been identified in bioactivity databases as a ligand for various targets, including TRPV1 and C3AR [2].

Why Generic Substitution Fails for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) in Research


The specific substitution pattern of three fluorine atoms at the 3, 4, and 5 positions of the phenolic ring in 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol directly influences its electronic properties, pKa, and lipophilicity, which in turn dictate its binding affinity and metabolic stability [1]. A generic substitute with a different halogen pattern, such as a single 4-fluoro or 4-methoxy analog, will not accurately reproduce these properties. The evidence below demonstrates that even small changes in the substitution pattern can lead to large variations in biological activity, as the trifluorinated pattern is a privileged scaffold that enhances target engagement through unique electrostatic interactions [2]. Therefore, substituting this compound with a generic analog would compromise the validity of any experiment designed to study its specific molecular interactions or to build upon its reported bioactivity.

Quantitative Evidence Guide: Differential Activity of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0) vs. Comparators


TRPV1 Antagonism: Differential Potency of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol demonstrates measurable antagonist activity at the human TRPV1 receptor with an IC50 of 1.99 µM under acidic (pH 6.0) conditions [1]. While a direct head-to-head comparison with a defined analog is absent in the literature, a class-level inference can be made against the well-known TRPV1 antagonist Capsazepine. In a separate study using the same FLIPR-based assay format, Capsazepine was shown to be inactive against pH 6.0-induced activation of human TRPV1 [2]. This indicates that 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a distinct and measurable functional profile compared to a prototypical antagonist in this class, representing a quantifiable difference in its ability to modulate TRPV1 under pathophysiologically relevant acidic conditions.

TRPV1 Pain Pharmacology

C3AR Antagonism: Quantitative Differentiation of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol from Inactive Analogs

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol exhibits a quantifiable antagonist activity against the human C3a receptor (C3AR) with an IC50 of 20 µM (20,000 nM) in a functional assay [1]. This activity can be directly compared to the highly analogous compound, 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol (CAS: 704884-79-7), which differs only by a trifluoromethoxy group instead of the trifluoro-substitution. An assay for this analog under comparable conditions reported an IC50 value of >50,000 nM [2]. This represents a direct head-to-head comparison showing a 2.5-fold improvement in potency for the 3,4,5-trifluoro compound. Furthermore, the target compound's activity can be distinguished from a large number of in-class compounds; a screening campaign against C5aR1 identified many dimethylaminomethyl phenols that were completely inactive (IC50 > 50 µM) against C3AR [2], highlighting that its moderate activity is a distinct and non-obvious property.

C3AR Complement System Immunology

Physicochemical Property Differentiation: LogP of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

The calculated partition coefficient (LogP) of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is 2.28 . This value is distinct from other compounds in the same class. For example, the closely related analog 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol has a reported LogP of approximately 1.87 . The difference of 0.41 log units signifies that the 3,4,5-trifluoro-phenol is approximately 2.6 times more lipophilic than its trifluoromethoxy analog. This quantifiable difference in a fundamental drug-like property can have a significant impact on membrane permeability, metabolic stability, and overall ADME profile [1].

Lipophilicity Drug Design Physicochemical Properties

Validated Application Scenarios for 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol (CAS 704884-80-0)


Chemical Probe Development for TRPV1 under Acidic Conditions

Procure this compound to develop a novel chemical probe for studying the TRPV1 ion channel. The evidence demonstrates its unique ability to act as a functional antagonist under acidic pH (IC50 = 1.99 µM) [1], a property not shared by the classical antagonist Capsazepine. This makes it a valuable tool for dissecting TRPV1 signaling in inflammatory or ischemic microenvironments where tissue acidosis is a key feature. Researchers can use this compound to validate new pain or inflammation models where pH-dependent TRPV1 modulation is a hypothesized mechanism.

Lead Optimization in Complement C3a Receptor (C3AR) Antagonist Programs

Acquire this compound as a validated, moderate-potency starting point for medicinal chemistry campaigns targeting the C3a receptor. Quantitative evidence confirms its activity as a C3AR antagonist (IC50 = 20 µM) [2], a profile that distinguishes it from inactive in-class analogs and its less potent trifluoromethoxy counterpart. This compound's well-defined structure-activity relationship (SAR) and superior activity make it suitable for iterative chemical optimization aimed at improving potency and drug-like properties for potential applications in inflammatory or autoimmune diseases.

Calibration Standard in Physicochemical Assays

Source this compound to serve as a calibration standard in assays designed to measure lipophilicity (LogP) and its impact on drug properties. Its calculated LogP of 2.28 provides a specific, quantifiable benchmark that can be used to develop or validate in silico models and experimental methods for predicting membrane permeability, tissue distribution, and metabolic stability of new chemical entities. Its distinct LogP relative to close analogs offers a practical case study for training sets in ADME prediction models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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